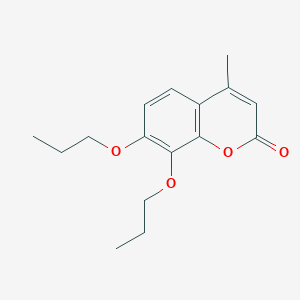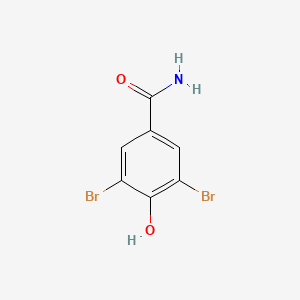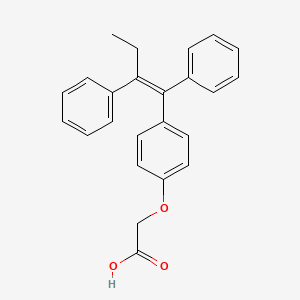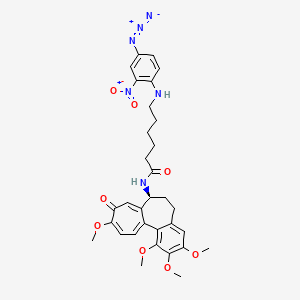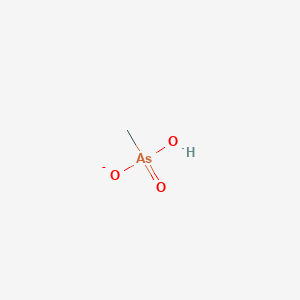
Methylarsonate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylarsonate(1-) is an organoarsonic acid anion. It is a conjugate base of a methylarsonic acid. It is a conjugate acid of a methylarsonate(2-).
Applications De Recherche Scientifique
Arsenic Metabolism and Health Effects
- Risk of Arsenic-Induced Skin Lesions: High levels of methylarsonate (MA) in urine are associated with an increased risk of skin lesions, particularly in men due to less efficient arsenic methylation (Lindberg, Rahman, Persson, & Vahter, 2008).
Biochemical Studies
- Arsenic Methylation in Rat Liver: Methylarsonate production from arsenite in rat liver showcases the process of arsenic methylation in mammals (Stýblo, Delnomdedieu, & Thomas, 1996).
Agricultural Applications and Impact
- Effect on Food Reserves in Plants: Applications of amine methylarsonate (AMA), a compound including methylarsonate, influence the carbohydrate content in purple nutsedge, suggesting its impact on plant metabolism (Duble & Holt, 1970).
Environmental Contamination
- Presence in Agricultural Soil and Water: Mono- and disodium methylarsonate used in agriculture can lead to elevated arsenic concentrations in local soils and water bodies (Bednar, Garbarino, Ranville, & Wildeman, 2002).
Chemical Analysis
- Analysis in Commercial Formulations: Methylarsonate has been analyzed in commercial herbicide formulations, demonstrating its role in pesticide science (Pick, Beer, Prinsloo, & Dyk, 1987).
Biological Implications
- Reactions with Thiols: The interaction of methylarsenicals with thiols has significant biological implications, indicating complex biochemical processes involving arsenic compounds (Cullen, McBride, & Reglinski, 1984).
Propriétés
Nom du produit |
Methylarsonate(1-) |
|---|---|
Formule moléculaire |
CH4AsO3- |
Poids moléculaire |
138.962 g/mol |
Nom IUPAC |
hydroxy(methyl)arsinate |
InChI |
InChI=1S/CH5AsO3/c1-2(3,4)5/h1H3,(H2,3,4,5)/p-1 |
Clé InChI |
QYPPRTNMGCREIM-UHFFFAOYSA-M |
SMILES canonique |
C[As](=O)(O)[O-] |
Synonymes |
disodium methanearsonate methanearsonic acid methylarsonate methylarsonic acid methylarsonous acid monomethylarsonic acid monomethylarsonic acid, ammonium, iron (3+) salt monomethylarsonic acid, calcium salt (2:1) monomethylarsonic acid, dimercury (1+) salt monomethylarsonic acid, dipotassium salt monomethylarsonic acid, disodium salt monomethylarsonic acid, iron (2+) salt (3:2) monomethylarsonic acid, iron salt monomethylarsonic acid, monoammonium salt monomethylarsonic acid, monocalcium salt monomethylarsonic acid, monosodium salt monomethylarsonic acid, zinc salt monosodium methanearsonate MSMA sodium methanearsonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide](/img/structure/B1230787.png)
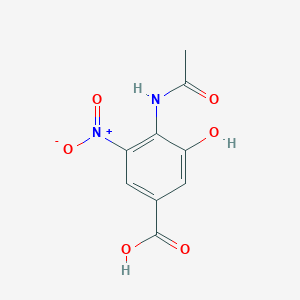
![1-(4-fluorophenyl)-N-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B1230789.png)
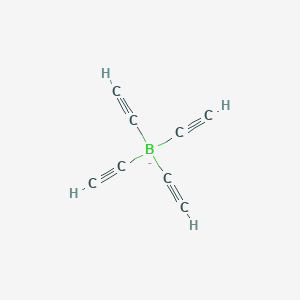
![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-furanylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1230791.png)
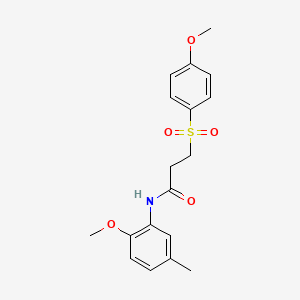
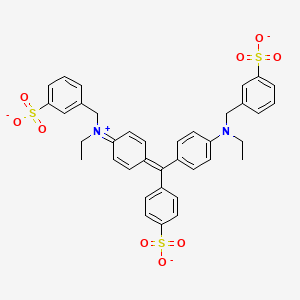
![(2S,3S,4R)-N-Octanoyl-1-[(alpha-D-galactopyranosyl)oxy]-2-amino-octadecane-3,4-diol](/img/structure/B1230799.png)
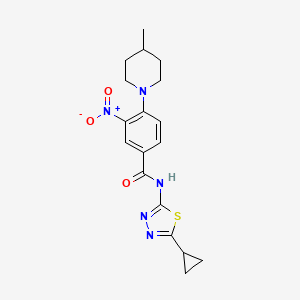
![4-chloro-N-[3-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1-imidazolidinyl]benzamide](/img/structure/B1230803.png)
